molecular formula C14H23BClNO2 B13920077 (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B13920077
M. Wt: 283.60 g/mol
InChI Key: UUEADPSZEGLQKM-UHFFFAOYSA-N
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Description

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is an organic compound that features a boronic ester group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between a phenylboronic acid derivative and pinacol in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

    Material Science: It is investigated for its role in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is similar in structure but lacks the methyl group on the phenyl ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound features a pyrazole ring instead of a phenyl ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a hydroxyl group instead of an amine group.

Uniqueness

The uniqueness of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride lies in its combination of a boronic ester and an amine group, which provides a versatile platform for various chemical transformations and applications in different fields of research.

Properties

Molecular Formula

C14H23BClNO2

Molecular Weight

283.60 g/mol

IUPAC Name

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H22BNO2.ClH/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15;/h6-8H,9,16H2,1-5H3;1H

InChI Key

UUEADPSZEGLQKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)C.Cl

Origin of Product

United States

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